3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family Pyrazinones are known for their diverse biological activities and are often used as scaffolds in drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with butan-2-one and propan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazinone ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(Butan-2-yl)-6-(propan-2-yl)pyrazin-2-one.
Reduction: Formation of 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazine.
Substitution: Formation of various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group and the pyrazinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butan-2-yl)-1-hydroxy-6-(methyl)pyrazin-2(1H)-one
- 3-(Butan-2-yl)-1-hydroxy-6-(ethyl)pyrazin-2(1H)-one
- 3-(Butan-2-yl)-1-hydroxy-6-(butyl)pyrazin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-(Butan-2-yl)-1-hydroxy-6-(propan-2-yl)pyrazin-2(1H)-one exhibits unique structural features that may enhance its biological activity and stability. The presence of both butan-2-yl and propan-2-yl groups provides a distinct steric and electronic environment, potentially leading to improved interactions with molecular targets.
Properties
CAS No. |
63538-07-8 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-butan-2-yl-1-hydroxy-6-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-5-8(4)10-11(14)13(15)9(6-12-10)7(2)3/h6-8,15H,5H2,1-4H3 |
InChI Key |
NAGSETJZBAMZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(N(C1=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.